
3-溴-5,6,7,8-四氢-1,8-萘啶-2-羧酸
描述
Naphthyridines are a class of organic compounds with significant importance in the field of medicinal chemistry because many of them exhibit a variety of biological activities . The first derivative of the cyclic naphthyridine system was obtained in 1893 . Over the years, these ring systems have received various names, such as “pyridopyridines”, “benzodiazines”, “diazadecalins” or by the “aza” system when named as “diazanaphthalene” .
Synthesis Analysis
The synthesis of naphthyridines has been a topic of considerable interest. Strategies related to the synthesis of naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .
Molecular Structure Analysis
Naphthyridine is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms . As indicated in Figure 1 of the referenced paper , six isomeric naphthyridines are possible.
Chemical Reactions Analysis
Naphthyridines exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .
科学研究应用
合成和化学反应
化学化合物 3-溴-5,6,7,8-四氢-1,8-萘啶-2-羧酸在合成各种萘啶衍生物中具有重要意义。其在科学研究中的应用已通过不同的合成路线和化学反应进行了探索。例如,Hawes 和 Wibberley (1967 年) 展示了通过其 3-羧酸的脱羧反应制备新的 2-取代的 1,8-萘啶,展示了其在生成不同的萘啶化合物中的效用 (Hawes 和 Wibberley,1967 年)。此外,Ames 和 Dodds (1972 年) 研究了邻卤代吡啶甲酸(包括 2-溴吡啶-3-甲酸)与碳负离子缩合反应,导致有价值的萘啶衍生物的合成 (Ames 和 Dodds,1972 年)。
抗菌活性
除了在合成中的作用外,该化合物还被用于开发新的抗菌剂的研究中。Santilli、Scotese 和 Yurchenco (1975 年) 合成了一系列 1,2,3,4-四氢-4-氧代-1,8-萘啶-3-羧酸衍生物,并针对大肠杆菌对它们进行了评估,确定了具有潜在抗菌特性的衍生物 (Santilli、Scotese 和 Yurchenco,1975 年)。
抗疟活性
此外,对 3-溴-5,6,7,8-四氢-1,8-萘啶-2-羧酸的研究已扩展到潜在抗疟化合物的开发。Barlin 和 Tan (1985 年) 从烟酸制备了新的 N4-取代的 7-溴-1,5-萘啶-4-胺,在用受恶性疟原虫感染的小鼠进行的测试中显示出显着的抗疟活性,突出了其在寻找新的抗疟剂中的相关性 (Barlin 和 Tan,1985 年)。
未来方向
作用机制
Target of Action
It is known that these compounds are pharmacologically active and have a variety of applications such as anticancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Mode of Action
It is known that the specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity .
生化分析
Biochemical Properties
3-Bromo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties . Additionally, it can bind to DNA and RNA, affecting the replication and transcription processes . The interactions between 3-Bromo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid and these biomolecules are primarily through hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of 3-Bromo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by activating caspase pathways and increasing the expression of pro-apoptotic genes . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered cell proliferation and survival . Furthermore, 3-Bromo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid influences cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 3-Bromo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid exerts its effects through several mechanisms. It binds to specific sites on enzymes, leading to their inhibition or activation . For example, this compound inhibits topoisomerase II, an enzyme crucial for DNA replication, by stabilizing the enzyme-DNA complex and preventing the re-ligation of DNA strands . Additionally, 3-Bromo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
The effects of 3-Bromo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures . Long-term studies have shown that prolonged exposure to 3-Bromo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s efficacy may decrease over time due to potential degradation .
Dosage Effects in Animal Models
The effects of 3-Bromo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and effectively inhibits tumor growth in cancer models . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to significant toxicity without additional therapeutic benefits .
Metabolic Pathways
3-Bromo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . The compound’s metabolism can influence its pharmacokinetics and overall efficacy .
Transport and Distribution
Within cells and tissues, 3-Bromo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid is transported and distributed through various mechanisms. It can be actively transported by specific transporters, such as ABC transporters, and can also passively diffuse across cell membranes . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . Binding proteins in the blood can also influence its distribution and localization .
Subcellular Localization
The subcellular localization of 3-Bromo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid is crucial for its activity and function. This compound is primarily localized in the nucleus, where it interacts with DNA and transcription factors . It can also be found in the cytoplasm, where it affects various signaling pathways and metabolic processes . Post-translational modifications, such as phosphorylation, can influence its localization and activity .
属性
IUPAC Name |
3-bromo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c10-6-4-5-2-1-3-11-8(5)12-7(6)9(13)14/h4H,1-3H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZKZRBYEJCGRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(N=C2NC1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




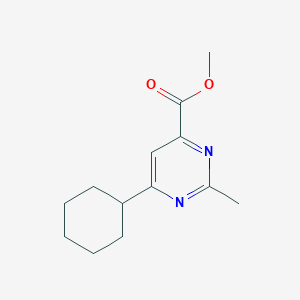

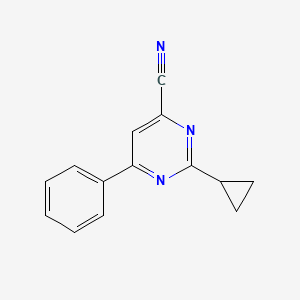
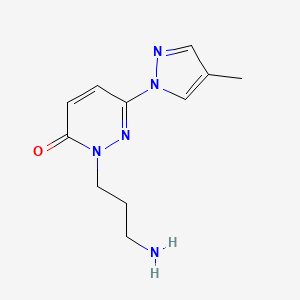
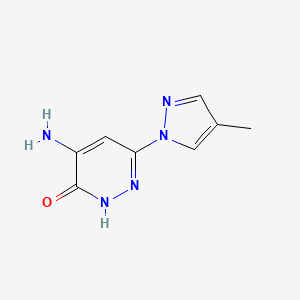
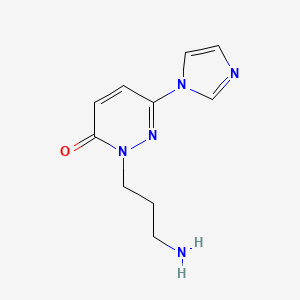

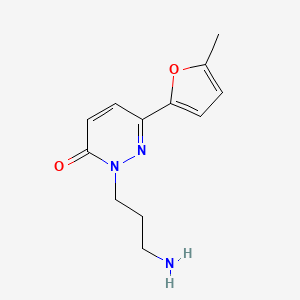
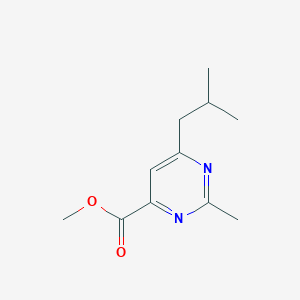
amine hydrochloride](/img/structure/B1484494.png)
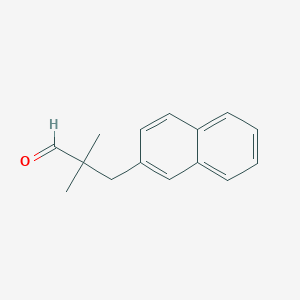
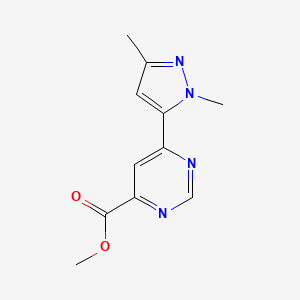
amine hydrochloride](/img/structure/B1484497.png)